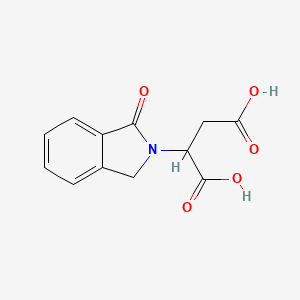

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)succinic acid” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other names such as MFCD10007657, 2-(1-Oxoisoindolin-2-yl)propanoic acid, 2-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID, 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1-oxo-, and (2S)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .

Molecular Structure Analysis

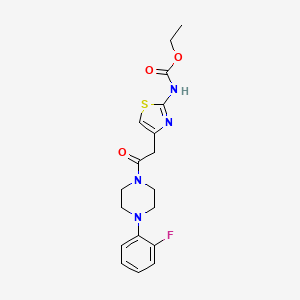

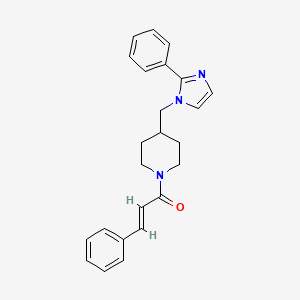

The molecular weight of “this compound” is 281.31 . The InChI code for this compound is 1S/C17H15NO3/c19-16-14-9-5-4-8-13 (14)11-18 (16)15 (17 (20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2, (H,20,21) and the InChI key is FZEBPJBRDFXKIH-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Biotechnological Production and Applications Succinic acid, a four-carbon dicarboxylic acid, has garnered significant interest due to its wide array of industrial applications. Its biotechnological production through fermentation processes utilizing various microorganisms, such as Saccharomyces cerevisiae, Escherichia coli, and others, has been explored extensively. These engineered microorganisms are employed to enhance the yield, productivity, and titer of succinic acid, making the bio-based production economically viable (Ahn, Jang, & Lee, 2016). Additionally, metabolic engineering approaches have been developed to optimize the production of succinic acid from renewable resources (Jiang et al., 2017).

Industrial and Chemical Uses The utility of succinic acid in the industrial sector is vast. It serves as a precursor for numerous chemicals in food, pharmaceuticals, surfactants, detergents, biodegradable plastics, and more. Its role as an intermediate in the synthesis of various chemicals, such as 1,4-butanediol and gamma-butyrolactone, highlights its versatility (Zeikus, Jain, & Elankovan, 1999). Furthermore, the development of aromatic polyesters using succinic acid as a precursor demonstrates its potential in the polymer industry (Short, Nguyen, Scheurle, & Miller, 2018).

Environmental Applications Succinic acid also plays a role in environmental applications. For instance, its involvement in the photooxidation of dicarboxylic acids has been studied, with findings showing that succinic acid exhibits unique oxidation rates and can act as a precursor to other acids in atmospheric processes (Yang, Ray, & Yu, 2008). Additionally, its presence in urban and rural atmospheres has been investigated, providing insights into its environmental distribution and potential sources (Kerminen et al., 2000).

Energy and Battery Applications In the energy sector, succinic acid has been employed in the synthesis and electrochemistry of cathode materials for lithium-ion batteries. This application showcases its potential in enhancing the performance and sustainability of energy storage devices (Zhao et al., 2013).

Purification and Recovery Techniques Efficient purification and recovery methods for succinic acid produced through fermentation have been developed. These methods include crystallization, electrodialysis, and other separation technologies, which are crucial for industrial-scale production (Glassner, Elankovan, Beacom, & Berglund, 1995); (Li et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10(15)5-9(12(17)18)13-6-7-3-1-2-4-8(7)11(13)16/h1-4,9H,5-6H2,(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQVQTROBUYMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694550.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B2694565.png)

![Methyl 4-[(oxo{[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]amino}acetyl)amino]benzoate](/img/structure/B2694566.png)

![1-(3,4-Dichlorophenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2694569.png)